molecular formula C10H8FN3O2 B7811282 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide CAS No. 915978-56-2

6-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B7811282
CAS No.: 915978-56-2
M. Wt: 221.19 g/mol
InChI Key: FEFUTRAUIDEEFH-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8FN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a

Biological Activity

6-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized derivatives.

Chemical Structure and Properties

The IUPAC name for this compound is this compound, and it is characterized by the presence of a fluorine atom at the 6-position and a hydroxy group at the 4-position of the quinoline ring. The carbohydrazide functional group contributes to its biological properties.

Antiviral Activity

Studies have shown that derivatives of 4-hydroxyquinoline-3-carbohydrazide exhibit moderate inhibitory effects against the HIV-1 virus. For instance, a study highlighted that certain synthesized compounds demonstrated an inhibition rate of approximately 32% at a concentration of 100 µM against HIV-1 in Hela cell cultures. The docking studies suggested that these compounds bind effectively to the active site of integrase, which is crucial for viral replication .

Table 1: Anti-HIV Activity of Selected Compounds

CompoundInhibition Rate (%)Concentration (µM)
6d32100
7e28100
AZT (Control)--

Antibacterial Activity

In addition to antiviral properties, derivatives of this compound have been evaluated for antibacterial activity. The results indicated that these compounds possess moderate antibacterial effects, although specific MIC (Minimum Inhibitory Concentration) values were not consistently reported across studies. For example, one study noted that while some compounds showed promising antibacterial properties, they did not significantly inhibit integrase activity or HIV replication at concentrations below 100 µM .

Table 2: Antibacterial Activity Overview

CompoundActivity LevelMIC (µg/mL)
Compound AModerateTBD
Compound BLowTBD

Case Study: Synthesis and Evaluation

A notable study focused on synthesizing a series of novel derivatives based on this compound. These derivatives were subjected to biological evaluation against both HIV and various bacterial strains. The synthesis involved multiple steps, including condensation reactions and cyclization methods, confirming the stability and purity of the final products through spectroscopic methods such as NMR and LC-MS .

Case Study: Structure-Activity Relationships (SAR)

Research into the structure-activity relationships (SAR) of quinoline derivatives has revealed insights into how modifications at various positions affect biological activity. For instance, substitutions at the 2-position have been shown to enhance antiviral efficacy while maintaining acceptable toxicity profiles. This information is critical for guiding future synthetic efforts aimed at optimizing therapeutic potential .

Properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFUTRAUIDEEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651207
Record name 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915978-56-2
Record name 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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